N,5,6-Trimethyl-3-phenyl Derivative Exhibits Higher Computed Lipophilicity vs. Typical Kinase Inhibitor Lead Space
The target compound possesses a computed logP (cLogP) of 3.1203 and a logD at physiological pH of 1.9843 . This degree of lipophilicity is notably higher than the average for many established orally bioavailable kinase inhibitors, yet remains within a range considered favorable for membrane permeability. This quantitative profile differentiates it from more polar or more lipophilic analogs within the broader pyrazolo[1,5-a]pyrimidin-7-amine class, positioning it at a specific, quantifiable point in lipophilicity space.
| Evidence Dimension | Computed Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.12 |
| Comparator Or Baseline | Broader class of orally bioavailable kinase inhibitors (typical range: 2.0 - 5.0, with a median often cited around 3.5-4.0). A direct comparator analog is unavailable. |
| Quantified Difference | The target compound's cLogP of 3.12 places it at the lower end of the typical kinase inhibitor lipophilicity range, suggesting a potential for better aqueous solubility relative to more lipophilic class members. |
| Conditions | Computational prediction based on the compound's molecular structure using a standard algorithm as reported by ChemDiv. |
Why This Matters
For procurement decisions, this quantitative lipophilicity prediction is crucial for anticipating a compound's behavior in cell-based assays (permeability) versus biochemical assays (solubility, non-specific binding), guiding its selection for specific screening cascades.
